4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
(Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a brominated phenyl group, an oxadiazole ring, and an amino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves the condensation of 5-bromosalicylaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the Schiff base. The resulting product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, leading to the formation of quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia
Scientific Research Applications
(Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with microbial cell walls, leading to the disruption of essential cellular processes. The brominated phenyl group enhances its binding affinity to bacterial proteins, thereby inhibiting their function and leading to cell death . The oxadiazole ring also plays a crucial role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from salicylaldehyde and various amines. (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to the presence of the oxadiazole ring, which imparts additional stability and enhances its biological activity . Other similar compounds include:
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide .
This detailed article provides a comprehensive overview of (Z)-4-AMINO-N’-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9BrN6O2 |
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Molecular Weight |
325.12 g/mol |
IUPAC Name |
4-amino-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C10H9BrN6O2/c11-6-1-2-7(18)5(3-6)4-14-15-9(12)8-10(13)17-19-16-8/h1-4,18H,(H2,12,15)(H2,13,17)/b14-4+ |
InChI Key |
QHKSRJVMXLALDU-LNKIKWGQSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/N=C(/C2=NON=C2N)\N)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN=C(C2=NON=C2N)N)O |
Origin of Product |
United States |
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